molecular formula C4H6I2 B12536240 Cyclopropane, 1,2-diiodo-1-methyl- CAS No. 653605-61-9

Cyclopropane, 1,2-diiodo-1-methyl-

Cat. No.: B12536240
CAS No.: 653605-61-9
M. Wt: 307.90 g/mol
InChI Key: LNPUPQPEAUZMFR-UHFFFAOYSA-N
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Description

Cyclopropane, 1,2-diiodo-1-methyl- is a cycloalkane compound with the molecular formula C4H6I2 It is a derivative of cyclopropane, where two iodine atoms and one methyl group are substituted at the 1 and 2 positions of the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropane, 1,2-diiodo-1-methyl- typically involves the reaction of cyclopropane derivatives with iodine and methylating agents. One common method is the iodination of 1-methylcyclopropane using iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of cyclopropane, 1,2-diiodo-1-methyl- may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, 1,2-diiodo-1-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as hydroxide, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.

    Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with oxygen-containing functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Cyclopropane derivatives with hydroxyl, amino, or thiol groups.

    Reduction: Cyclopropane derivatives with hydrogen or alkyl groups.

    Oxidation: Cyclopropane derivatives with carbonyl or carboxyl groups.

Scientific Research Applications

Cyclopropane, 1,2-diiodo-1-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopropane, 1,2-diiodo-1-methyl- involves its interaction with various molecular targets and pathways. The iodine atoms and the strained cyclopropane ring make the compound highly reactive, allowing it to participate in a range of chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropane, 1,1-diiodo-2-methyl-
  • Cyclopropane, 1,2-dibromo-1-methyl-
  • Cyclopropane, 1,2-dichloro-1-methyl-

Uniqueness

Cyclopropane, 1,2-diiodo-1-methyl- is unique due to the presence of two iodine atoms, which impart distinct chemical reactivity compared to other halogenated cyclopropane derivatives. The iodine atoms increase the compound’s molecular weight and influence its physical and chemical properties, making it suitable for specific applications in synthesis and research.

Properties

CAS No.

653605-61-9

Molecular Formula

C4H6I2

Molecular Weight

307.90 g/mol

IUPAC Name

1,2-diiodo-1-methylcyclopropane

InChI

InChI=1S/C4H6I2/c1-4(6)2-3(4)5/h3H,2H2,1H3

InChI Key

LNPUPQPEAUZMFR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1I)I

Origin of Product

United States

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